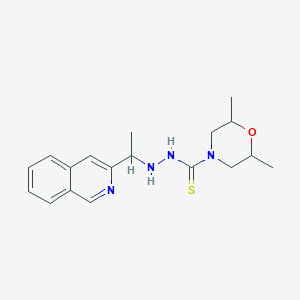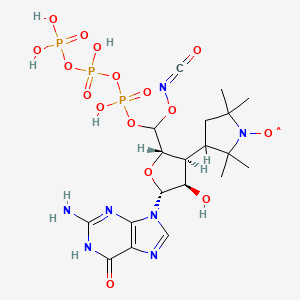
Bis(2,4-dichlorophenoxy)acetic acid
描述
Bis(2,4-dichlorophenoxy)acetic acid is a synthetic organic compound with the molecular formula C₁₄H₈Cl₄O₄ and a molecular weight of 382.023 g/mol . It is known for its use as a herbicide, particularly in the control of broad-leaved weeds. The compound is characterized by the presence of two 2,4-dichlorophenoxy groups attached to an acetic acid moiety, making it a member of the phenoxyacetic acid family .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-dichlorophenoxy)acetic acid typically involves the chlorination of phenoxyacetic acid. The process includes the following steps :
Provision of Phenoxyacetic Acid: Phenoxyacetic acid is used as the starting material.
Chlorination Reaction: The phenoxyacetic acid is mixed with hydrochloric acid and an oxidizing agent in the presence of a chlorination catalyst. The molar ratio of phenoxyacetic acid to hydrochloric acid to the oxidizing agent is maintained at 1:2-200:2-200, respectively.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact. The use of advanced chlorination techniques and catalysts helps achieve efficient production .
化学反应分析
Types of Reactions
Bis(2,4-dichlorophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding chlorinated phenoxy derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenoxy compounds.
Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Nucleophiles such as hydroxide ions and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated phenoxy derivatives, which can have different applications depending on their specific chemical properties .
科学研究应用
Bis(2,4-dichlorophenoxy)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on plant growth and development, particularly as a synthetic auxin.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying herbicide toxicity.
Industry: Employed in the formulation of herbicides and plant growth regulators .
作用机制
The mechanism of action of Bis(2,4-dichlorophenoxy)acetic acid involves its role as a synthetic auxin. It mimics the natural plant hormone indole-3-acetic acid, leading to uncontrolled growth in plants. The compound is absorbed by plant tissues and transported to meristematic regions, where it disrupts normal cellular processes, leading to plant death .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar properties but different molecular structure.
2-Methyl-4-chlorophenoxyacetic Acid: Another herbicide with a similar mode of action but different chemical composition.
2-(2,4-Dichlorophenoxy)propanoic Acid: A related compound with similar herbicidal activity
Uniqueness
Bis(2,4-dichlorophenoxy)acetic acid is unique due to its dual 2,4-dichlorophenoxy groups, which enhance its herbicidal activity and make it more effective in controlling a broader range of weeds compared to its analogs .
属性
IUPAC Name |
2,2-bis(2,4-dichlorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4O4/c15-7-1-3-11(9(17)5-7)21-14(13(19)20)22-12-4-2-8(16)6-10(12)18/h1-6,14H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLNQESJGPCJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(C(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





